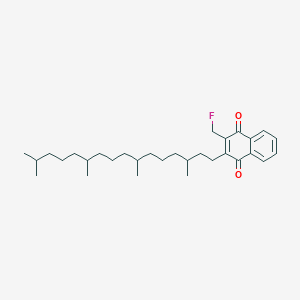

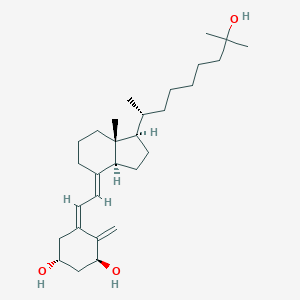

2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

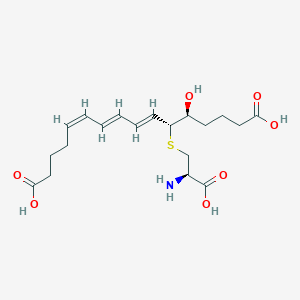

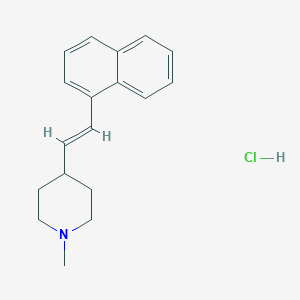

2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, also known as FMN, is a fluorescent molecule that has gained significant attention in the field of biological research due to its unique properties. FMN is a non-toxic compound that emits a bright green fluorescence when excited by light of a specific wavelength. This property makes it an ideal tool for imaging biological systems, as it allows for the visualization of specific molecules and processes in living cells and tissues.

Wirkmechanismus

The mechanism of action of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is based on its ability to absorb light energy and emit it as fluorescence. When excited by light of a specific wavelength, this compound absorbs the energy and enters into an excited state. It then emits the energy as fluorescence, which can be detected and visualized using specialized equipment. The fluorescence of this compound is highly specific, allowing for the visualization of specific molecules and processes in living cells and tissues.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects, including the ability to interact with specific proteins and enzymes. It has been used to study the activity of enzymes involved in a wide range of biological processes, including metabolism, DNA replication, and protein synthesis. This compound has also been shown to have an effect on cellular signaling pathways, and may play a role in the regulation of gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione is its ability to selectively visualize specific molecules and processes in living cells and tissues. This makes it an ideal tool for studying biological systems in real time, without the need for invasive procedures or the use of toxic chemicals. However, there are also some limitations to the use of this compound in scientific research. For example, the fluorescence of this compound can be affected by a number of factors, including pH, temperature, and the presence of other molecules. Additionally, the synthesis of this compound can be a complex and time-consuming process, requiring specialized equipment and expertise.

Zukünftige Richtungen

There are a number of potential future directions for research involving 2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione. One area of interest is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of this important tool. Another area of interest is the development of new applications for this compound, such as the use of this compound in drug discovery and development. Additionally, there is ongoing research into the use of this compound in the study of specific biological processes, such as protein-protein interactions and intracellular signaling pathways. As our understanding of the properties and applications of this compound continues to grow, it is likely that this important tool will play an increasingly important role in scientific research.

Synthesemethoden

2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione can be synthesized using a variety of methods, including the condensation of 2,3-dimethyl-1,4-naphthoquinone with 3,7,11,15-tetramethylhexadecanol and subsequent fluorination of the resulting product. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure, high-quality sample of this compound for use in scientific research.

Wissenschaftliche Forschungsanwendungen

2-(Fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione has been used extensively in scientific research, particularly in the fields of biochemistry and cell biology. Its unique fluorescence properties make it an ideal tool for imaging biological systems, as it allows for the visualization of specific molecules and processes in living cells and tissues. This compound has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.

Eigenschaften

CAS-Nummer |

122408-82-6 |

|---|---|

Molekularformel |

C9H11N3O4S |

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

2-(fluoromethyl)-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C31H47FO2/c1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-16-25(5)19-20-28-29(21-32)31(34)27-18-7-6-17-26(27)30(28)33/h6-7,17-18,22-25H,8-16,19-21H2,1-5H3 |

InChI-Schlüssel |

OTJGSPMUSQGSSM-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=CC=CC=C2C1=O)CF |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCC1=C(C(=O)C2=CC=CC=C2C1=O)CF |

Synonyme |

2-(fluoromethyl)-3-phytyl-1,4-naphthoquinone FPNQ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)

![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)